molecular formula C7H12O4 B1365683 (R)-2-Acetoxy-3-methylbutanoic acid CAS No. 44976-78-5

(R)-2-Acetoxy-3-methylbutanoic acid

Cat. No. B1365683
CAS RN: 44976-78-5
M. Wt: 160.17 g/mol
InChI Key: SHYABMSJIGYKIG-ZCFIWIBFSA-N
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Patent
US05139563

Procedure details

Into 300ml of glacial acetic acid there was stirred 11.7g (0.1 moles) of dl-valine. 13.8g of sodium nitrite was added, with stirring, over the duration of 1 hour and the temperature of the reaction medium maintained at room temperature by means of a water bath. After the mixture had been stirred overnight at room temperature, the acetic acid was evaporated off and water (50ml) added. Solvent extraction using diethyl ether then followed. The diethyl ether portion was washed with water, dried over anhydrous magnesium sulphate and the ether evaporated off to yield 12.2g of the title product as a colourless oil.
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
11.7 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
N[CH:2]([C:6]([OH:8])=[O:7])[CH:3]([CH3:5])[CH3:4].N([O-])=O.[Na+]>C(O)(=O)C>[C:6]([O:8][CH:2]([CH:3]([CH3:5])[CH3:4])[C:6]([OH:8])=[O:7])(=[O:7])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
13.8 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Two
Name
Quantity
11.7 g
Type
reactant
Smiles
NC(C(C)C)C(=O)O
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring, over the duration of 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature of the reaction
STIRRING
Type
STIRRING
Details
After the mixture had been stirred overnight at room temperature
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
the acetic acid was evaporated off
ADDITION
Type
ADDITION
Details
water (50ml) added
EXTRACTION
Type
EXTRACTION
Details
Solvent extraction
WASH
Type
WASH
Details
The diethyl ether portion was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulphate
CUSTOM
Type
CUSTOM
Details
the ether evaporated off

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC(C(=O)O)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 12.2 g
YIELD: CALCULATEDPERCENTYIELD 152.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05139563

Procedure details

Into 300ml of glacial acetic acid there was stirred 11.7g (0.1 moles) of dl-valine. 13.8g of sodium nitrite was added, with stirring, over the duration of 1 hour and the temperature of the reaction medium maintained at room temperature by means of a water bath. After the mixture had been stirred overnight at room temperature, the acetic acid was evaporated off and water (50ml) added. Solvent extraction using diethyl ether then followed. The diethyl ether portion was washed with water, dried over anhydrous magnesium sulphate and the ether evaporated off to yield 12.2g of the title product as a colourless oil.
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
11.7 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
N[CH:2]([C:6]([OH:8])=[O:7])[CH:3]([CH3:5])[CH3:4].N([O-])=O.[Na+]>C(O)(=O)C>[C:6]([O:8][CH:2]([CH:3]([CH3:5])[CH3:4])[C:6]([OH:8])=[O:7])(=[O:7])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
13.8 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Two
Name
Quantity
11.7 g
Type
reactant
Smiles
NC(C(C)C)C(=O)O
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring, over the duration of 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature of the reaction
STIRRING
Type
STIRRING
Details
After the mixture had been stirred overnight at room temperature
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
the acetic acid was evaporated off
ADDITION
Type
ADDITION
Details
water (50ml) added
EXTRACTION
Type
EXTRACTION
Details
Solvent extraction
WASH
Type
WASH
Details
The diethyl ether portion was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulphate
CUSTOM
Type
CUSTOM
Details
the ether evaporated off

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC(C(=O)O)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 12.2 g
YIELD: CALCULATEDPERCENTYIELD 152.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.